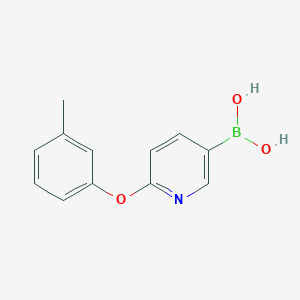
2-(3-Methylphenoxy)pyridine-5-boronic acid
説明
“2-(3-Methylphenoxy)pyridine-5-boronic acid” is a chemical compound that is widely employed as an intermediate in organic synthesis . It is used as a reagent in Suzuki cross-coupling reactions .
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters involves several methods such as halogen-metal exchange (HMe) and borylation, metal-hydrogen exchange via directed ortho-metallation (DoM) followed by borylation, palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane, iridium or rhodium catalyzed C-H or C-F borylation, and [4+2] cycloadditions .Molecular Structure Analysis
The molecular formula of “2-(3-Methylphenoxy)pyridine-5-boronic acid” is CHBNO. Its average mass is 152.944 Da and its monoisotopic mass is 153.059723 Da .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it undergoes catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . It is also used in Suzuki–Miyaura coupling reactions .科学的研究の応用
- Field : Organic Chemistry
- Application : This compound is used in the catalytic protodeboronation of alkyl boronic esters. This process involves a radical approach and is paired with a Matteson–CH2–homologation .
- Method : The protodeboronation is achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of a certain compound .
- Results : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
- Field : Biochemistry
- Application : Boronic acids, including “2-(3-Methylphenoxy)pyridine-5-boronic acid”, are increasingly utilized in diverse areas of research, including sensing applications .
- Method : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
- Results : The interaction of boronic acids with proteins, their manipulation and cell labelling were areas of particular growth .
- Field : Organic Synthesis
- Application : This compound is widely employed as an intermediate in organic synthesis .
- Method : The specific methods of application or experimental procedures depend on the specific synthesis being performed .
- Results : The outcomes obtained also depend on the specific synthesis being performed .
Catalytic Protodeboronation of Pinacol Boronic Esters
Sensing Applications
Intermediate in Organic Synthesis
特性
IUPAC Name |
[6-(3-methylphenoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3/c1-9-3-2-4-11(7-9)17-12-6-5-10(8-14-12)13(15)16/h2-8,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBLSVZYYLJCIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2=CC=CC(=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenoxy)pyridine-5-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



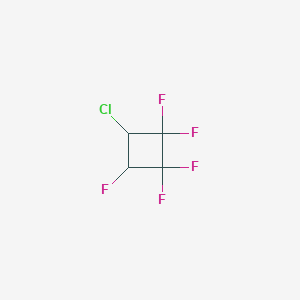
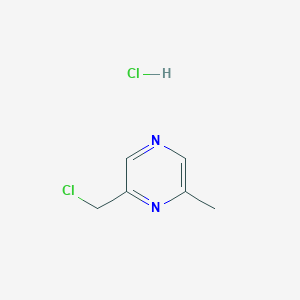
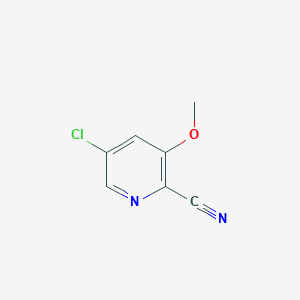
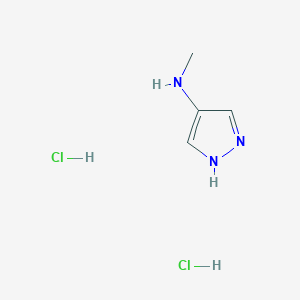
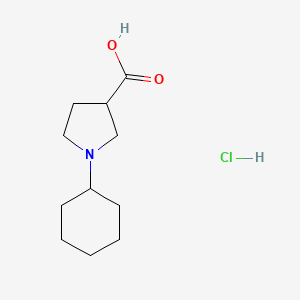
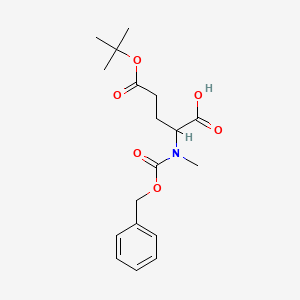
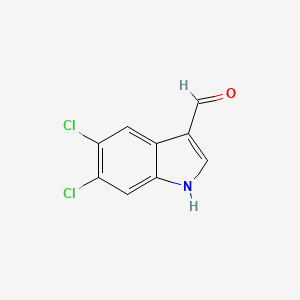
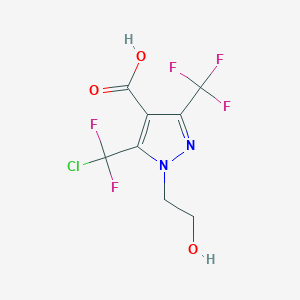
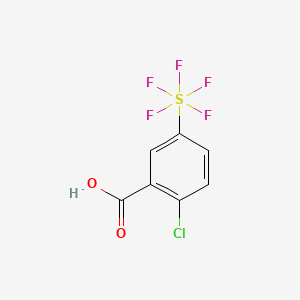
![3-(3,5-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B1431369.png)
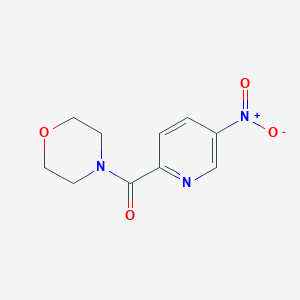
![2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid](/img/structure/B1431371.png)
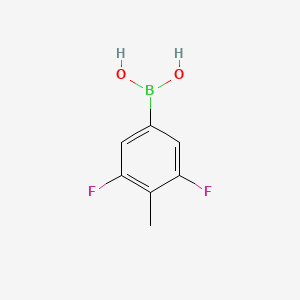
![1-methyl-2-phenyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1431374.png)